1-Dehydroxy-23-deoxojessic acid
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Overview
Description
1-Dehydroxy-23-deoxojessic acid is a natural product found in Gardenia thailandica . It is a cycloartane-type triterpene and exhibits cytotoxicity against murine colon 26-L5 carcinoma cells .
Molecular Structure Analysis
The molecular formula of this compound is C31H50O3 . The IUPAC name is (1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid .Physical and Chemical Properties Analysis
The molecular weight of this compound is 470.7 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds .Scientific Research Applications
Synthesis and Biological Activity of Dehydroamino Acids : Research on R,β-dehydroamino acids, which are important in the synthesis of various natural products and have significant biological activity, has been growing. Efficient methods for asymmetric hydrogenation of these acids allow access to a variety of unnatural amino acids. These dehydroamino acids are found in several natural products and are known for introducing elements of conformational rigidity and changes in reactivity (Stohlmeyer, Tanaka, & Wandless, 1999).
Enantioselective Synthesis of Deoxy Sugars : The study of enantioselective synthesis of ethyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-L-gluca-nononate, a monodeoxy analogue of a naturally occurring sugar acid, highlights the importance of deoxy acids in synthesizing complex biochemical compounds (Shen, Wu, & Wu, 2000).
Biotransformation and Biological Activities of Dehydro Acids : The study of the biotransformation of dehydroabietic acid (DHA), a naturally occurring diterpene resin acid, using microbial cell cultures, emphasizes the significance of modifying such compounds to obtain functional derivatives with promising biological activities (Choudhary et al., 2014).
Urinary Organic Acids Analysis : Analysis of urinary acidic metabolites, including various polyhydroxy acids, offers insights into the metabolic origins and biological significance of these compounds, suggesting potential medical diagnostic applications (Lawson, Chalmers, & Watts, 1976).
Natural Product Derivatives in Skin Care : The study of natural product derivatives, like 3,23-dihydroxy-20(29)-lupen-27-oic acid, for their effects on skin cells under ultraviolet irradiation, underscores the potential cosmetic and dermatological applications of such compounds (Moon, Lee, Zee, & Chung, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene , primarily targets murine colon 26-L5 carcinoma cells . These cells are a type of cancer cell line, and the compound’s interaction with them is crucial to its cytotoxic effects .
Mode of Action
It is known to exhibit cytotoxicity against murine colon 26-l5 carcinoma cells . This suggests that the compound may interact with these cells in a way that inhibits their growth or induces cell death, contributing to its anti-cancer effects .
Biochemical Pathways
Given its cytotoxic effects on murine colon 26-L5 carcinoma cells , it is likely that the compound interacts with pathways related to cell growth and survival
Result of Action
This compound exhibits cytotoxicity against murine colon 26-L5 carcinoma cells, with an EC50 value of 62.38 μM . This indicates that the compound has a significant inhibitory effect on these cells at this concentration
Biochemical Analysis
Biochemical Properties
1-Dehydroxy-23-deoxojessic acid plays a significant role in biochemical reactions due to its cytotoxic properties. It exhibits cytotoxicity against murine colon 26-L5 carcinoma cells with an EC50 of 62.38 μM . The compound interacts with various enzymes and proteins, although specific interactions are still under investigation. The nature of these interactions suggests that this compound may inhibit certain cellular pathways, leading to its cytotoxic effects.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In murine colon 26-L5 carcinoma cells, it induces cytotoxicity, which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms by which this compound affects these cellular processes are still being studied, but its impact on cell function is evident.
Properties
IUPAC Name |
(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21-,22-,23+,24+,25+,27-,28+,29+,30-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRGKMMFFVWPHT-NUYPAGBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C(=O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)C(=O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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